3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-28-20-12-10-17(14-21(20)29-5-2)23(27)24-18-11-9-16(3)19(15-18)25-13-7-6-8-22(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPYHGBICXNFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to enhance efficiency and yield. The use of automated systems and advanced purification methods, like chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds with different functional groups.
Scientific Research Applications
3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compound BF38495 (3,4-Diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide): This analogue replaces the methyl group on the aniline ring with a methoxy group. The molecular weight (412.48 g/mol) and lipophilicity are likely comparable, but the methoxy group may enhance metabolic stability due to reduced susceptibility to oxidative degradation.
| Property | Target Compound | BF38495 |
|---|---|---|
| Substituent on Aniline Ring | 4-Methyl | 4-Methoxy |
| Molecular Weight (g/mol) | ~412* | 412.48 |
| Key Functional Group | 2-Oxopiperidin | 2-Oxopiperidin |
| Potential Application | Pharmaceutical | Pharmaceutical (inferred) |
*Estimated based on structural similarity to BF38495.
Benzamides with Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
This compound features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization. In contrast, the target compound’s 2-oxopiperidin group may serve as a hydrogen-bond acceptor but lacks the same catalytic utility. This highlights a divergence in application: the former is a synthetic intermediate, while the target is likely optimized for bioactivity.
Agrochemical Benzamides
Mepronil (2-Methyl-N-[3-(1-methylethoxy)phenyl]benzamide) and Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide):
These benzamides are used as pesticides (fungicides and herbicides). Their structures prioritize halogenated or alkoxy groups for broad-spectrum activity against plant pathogens. The target compound’s complexity (e.g., oxopiperidin) suggests a more specific biological target, likely in mammalian systems, rather than agrochemical use.
Pharmacologically Relevant Benzamides
Neurokinin A Inhibitors ():
Benzamides like (-)-N-methyl derivatives with piperidinyl groups are designed for neurokinin receptor modulation. The target compound’s 2-oxopiperidin moiety may similarly engage in hydrophobic or hydrogen-bond interactions with receptors, though its diethoxy groups could enhance membrane permeability compared to bulkier substituents in neurokinin inhibitors.
Imidazolyl Benzamides ():
Compounds such as N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide incorporate imidazole rings for kinase inhibition. The target compound’s oxopiperidin group offers conformational rigidity, which may improve selectivity compared to the flexible imidazole-containing analogues.
Key Structural and Functional Insights
- 2-Oxopiperidin: Provides a rigid hydrogen-bond acceptor, possibly improving target binding vs. flexible alkyl chains in agrochemical benzamides.
- Methyl vs. Methoxy: The methyl group in the target compound may reduce metabolic oxidation compared to methoxy, extending half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
